3-[(1S)-2-oxocyclohexyl]propanoic acid
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Overview
Description
3-[(1S)-2-oxocyclohexyl]propanoic acid is an organic compound with the molecular formula C9H14O3 It is characterized by the presence of a cyclohexanone ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-2-oxocyclohexyl]propanoic acid typically involves the reaction of cyclohexanone with a suitable propanoic acid derivative. One common method is the aldol condensation of cyclohexanone with propanoic acid in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as transition metal complexes or enzymes can be employed to facilitate the reaction under milder conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(1S)-2-oxocyclohexyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanone or cyclohexanol derivatives.
Scientific Research Applications
3-[(1S)-2-oxocyclohexyl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(1S)-2-oxocyclohexyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of fatty acids or other essential biomolecules, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with similar structural features.
Cyclohexanol: The reduced form of cyclohexanone.
Cyclohexanepropanoic acid: A related compound with a similar propanoic acid moiety.
Uniqueness
3-[(1S)-2-oxocyclohexyl]propanoic acid is unique due to the presence of both a ketone and a carboxylic acid functional group, which allows it to participate in a wide range of chemical reactions
Properties
CAS No. |
175417-96-6 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-[(1S)-2-oxocyclohexyl]propanoic acid |
InChI |
InChI=1S/C9H14O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h7H,1-6H2,(H,11,12)/t7-/m0/s1 |
InChI Key |
JCIZEWRBCTUEFG-ZETCQYMHSA-N |
Isomeric SMILES |
C1CCC(=O)[C@@H](C1)CCC(=O)O |
Canonical SMILES |
C1CCC(=O)C(C1)CCC(=O)O |
Origin of Product |
United States |
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